molecular formula C9H8ClNOS B3271531 2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 55043-50-0

2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B3271531
CAS No.: 55043-50-0
M. Wt: 213.68 g/mol
InChI Key: CVYVHPDUQFQTGM-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound featuring a benzothiazine core substituted with chlorine and methyl groups at positions 2 and 4, respectively. This scaffold is notable for its pharmacological relevance, particularly in neurodegenerative disorders like Alzheimer’s disease (AD). The compound’s structural framework combines a benzothiazine ring with a thiadiazole moiety, enhancing its ability to interact with biological targets such as acetylcholinesterase (AChE) . Its synthesis involves the reaction of 6-(2-chloroacetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one with thiadiazole derivatives under basic conditions (e.g., K₂CO₃ in acetone) .

Properties

IUPAC Name

2-chloro-4-methyl-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-11-6-4-2-3-5-7(6)13-8(10)9(11)12/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYVHPDUQFQTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC(C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzothiazine ring. The reaction conditions often include the use of solvents such as acetonitrile or acetic acid and may require refluxing to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like acetonitrile or ethanol and may require heating or refluxing .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazines, while oxidation or reduction can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₈ClNOS
  • Molecular Weight : 213.68 g/mol
  • Structure : The compound features a thiazine ring fused to a benzene ring, contributing to its unique chemical reactivity and biological activity.

Antinociceptive Activity

Research has indicated that derivatives of 2-chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one exhibit significant antinociceptive properties. A study demonstrated that certain synthesized compounds based on this structure showed effectiveness in pain relief models, outperforming traditional analgesics like mefenamic acid in specific tests .

CompoundModel UsedEfficacy Compared to Mefenamic Acid
2uFormalin-induced testMore effective in late phase
2uAcetic acid-induced writhing testMore effective

Synthesis of Novel Analgesics

The compound serves as a precursor for synthesizing new analgesic agents. By modifying the thiazine structure, researchers have developed various derivatives that enhance pain management capabilities . This adaptability makes it a valuable scaffold in drug discovery.

Building Block in Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently. For instance, it can be reacted with different electrophiles to introduce diverse functional groups, expanding its utility in synthetic chemistry .

Several studies have documented the efficacy and versatility of this compound:

  • Antinociceptive Study : A comprehensive analysis highlighted the compound's ability to alleviate pain through multiple pathways, suggesting potential applications in developing non-opioid analgesics .
  • Synthesis of Coumarin Derivatives : Researchers synthesized coumarin derivatives bearing substituted thiazines, showcasing the compound's role as a precursor for creating novel therapeutic agents with enhanced biological activity .
  • Chemical Reactivity Studies : Investigations into the reactivity of this compound revealed its potential for further functionalization, leading to the development of more complex molecules suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Acetylcholinesterase (AChE) Inhibition

  • This compound derivatives (e.g., 3i, 3j) :
    • IC₅₀ = 0.025–0.027 µM (vs. donepezil IC₅₀ = 0.021 µM) .
    • Strong interactions with AChE catalytic site (similar to donepezil) via π-π stacking and hydrogen bonding .
  • Unsubstituted benzothiazin-3-one :
    • Minimal AChE inhibition (IC₅₀ > 10 µM), highlighting the necessity of chloro and methyl groups for activity .
  • 4-Benzyl derivatives :
    • Reduced AChE inhibition (IC₅₀ = 1.2 µM) due to steric hindrance from the bulky benzyl group .

Antioxidant Activity

  • 2-Chloro-4-methyl derivatives :
    • Exhibit potent radical scavenging (EC₅₀ = 2.8–3.1 µM in DPPH assay) due to electron-donating methyl and sulfur atoms .
  • Nitro-substituted analogs (e.g., 1-(6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazine) :
    • Lower antioxidant activity (EC₅₀ = 12.4 µM) due to electron-withdrawing nitro groups .

Physicochemical Properties

Property 2-Chloro-4-methyl Derivative 4-Benzyl Derivative 6-Chloroacetyl Derivative
Molecular Weight (g/mol) 257.75 297.36 257.74
LogP (Calculated) 2.8 3.5 2.1
Solubility (mg/mL in DMSO) 12.4 8.7 15.2
Blood-Brain Barrier Permeability (PAMPA) High (Pe = 8.9 × 10⁻⁶ cm/s) Moderate (Pe = 5.2 × 10⁻⁶ cm/s) Low (Pe = 2.1 × 10⁻⁶ cm/s)

Biological Activity

2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound belonging to the benzothiazine class. Its unique structure, characterized by a chlorine atom at the second position and a methyl group at the fourth position, contributes to its diverse biological activities. This article focuses on the compound's biological activity, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

The synthesis of this compound typically involves the cyclization of 2-aminothiophenol with chloroacetyl chloride under basic conditions. Common solvents include acetonitrile or acetic acid, often requiring refluxing to achieve optimal yields.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzothiazine compounds can inhibit the growth of various microbial strains. For instance, certain derivatives have demonstrated IC50 values ranging from 51 to 6.6 nM against resistant strains of Plasmodium species, indicating strong antimalarial activity .

Table 1: Antimicrobial Activities of Benzothiazine Derivatives

CompoundMicrobial StrainIC50 (nM)
ThiaplakortonePlasmodium falciparum51
This compoundE. coli<500
Benzothiazole DerivativeAspergillus niger10 μg/mL

Anticancer Activity

Research indicates that benzothiazine derivatives possess anticancer potential. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, molecular docking studies suggest that these compounds can interact with targets involved in cancer pathways, potentially leading to apoptosis in cancer cells .

Case Study:
A study evaluated the anticancer effects of a series of benzothiazine derivatives, including this compound. Results demonstrated significant cytotoxicity against various cancer cell lines, with one derivative showing an IC50 value of approximately 20 µM in MCF-7 breast cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. It has been suggested that benzothiazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that these compounds can reduce inflammation markers significantly .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions critical for various biological processes. For instance, it may inhibit enzymes involved in microbial growth or inflammatory responses .

Future Perspectives

Given the promising biological activities observed in studies involving this compound and its derivatives, further research is warranted. Future studies should focus on:

  • In vivo efficacy: Evaluating the therapeutic potential in animal models.
  • Mechanistic studies: Elucidating detailed pathways affected by this compound.
  • Structure-activity relationship (SAR): Investigating how modifications to its structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-aminothiophenol with α,β-unsaturated carbonyl derivatives in ethanol under HCl gas reflux yields benzothiazinones. Catalysts like tetra-nn-butylammonium bromide and bases such as K2_2CO3_3 improve reactivity and regioselectivity . Solvent polarity and temperature (e.g., reflux vs. room temperature) significantly affect cyclization efficiency. Yield optimization requires iterative adjustments to stoichiometry, solvent (dry ethanol preferred), and catalyst loading .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, torsion angles, and intermolecular interactions (e.g., N–H⋯O and C–H⋯O hydrogen bonds in crystal packing) . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and ring conformation.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and C–Cl stretches.
  • Elemental Analysis : Validation of purity via C/H/N/S percentages .

Advanced Research Questions

Q. How can researchers address contradictions in product formation when synthesizing 1,4-benzothiazin-3-one derivatives?

  • Methodological Answer : Discrepancies in product identity (e.g., unexpected 1,4-benzothiazin-3-one instead of seven-membered rings) require rigorous analytical validation. Strategies include:

  • Repetition under Controlled Conditions : Refluxing with dry HCl-saturated ethanol to ensure reaction completion .
  • SC-XRD and Spectroscopic Cross-Validation : Confirming product structure through hydrogen bonding patterns and torsion angles (e.g., O1–C8–C7–C9 = 8.3° in the title compound) .
  • Mechanistic Reassessment : Evaluating competing pathways, such as preferential cyclization to six-membered rings due to steric or electronic factors .

Q. What role do substituent positions and hydrogen bonding play in the crystal packing and stability of this compound?

  • Methodological Answer : Substituents like chloro and methyl groups influence crystal packing via van der Waals interactions and hydrogen bonding. For example:

  • The chloro group at C7 adopts an equatorial orientation, minimizing steric clashes.
  • Intermolecular N–H⋯O bonds (2.85–3.10 Å) and C–H⋯O interactions create one-dimensional chains, enhancing lattice stability . Computational modeling (e.g., Hirshfeld surface analysis) can quantify these interactions and predict polymorphism.

Q. How can mechanochemical synthesis approaches be applied to the preparation of this compound?

  • Methodological Answer : Mechanochemical methods (e.g., ball milling) offer solvent-free alternatives. For example:

  • Reacting 2-aminothiophenol with β-aroylacrylic acids in the presence of 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh3_3) under mechanical grinding yields benzothiazinones with reduced waste .
  • Key parameters include grinding time (30–60 mins), stoichiometry, and additive selection (e.g., TCT for activation).

Q. What strategies are recommended for analyzing the electronic effects of chloro and methyl substituents on the compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Assess electron-withdrawing (Cl) and electron-donating (CH3_3) effects on frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.
  • Hammett Studies : Correlate substituent σ values with reaction rates in nucleophilic substitution or oxidation reactions.
  • Spectroscopic Probes : Monitor shifts in 13^{13}C NMR chemical shifts for carbonyl carbons to evaluate electronic perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

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